Benzyl carbamimidate
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Overview
Description
Benzyl carbamimidate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to an imidocarbamate moiety
Scientific Research Applications
Benzyl carbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl imidocarbamate typically involves the reaction of benzyl carbamate with glyoxal in the presence of an acid catalyst. This reaction can be carried out in both polar protic and aprotic solvents, with the choice of solvent affecting the yield and purity of the final product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of benzyl imidocarbamate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert benzyl imidocarbamate into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl imidocarbamate derivatives with additional oxygen-containing functional groups .
Mechanism of Action
The mechanism of action of benzyl imidocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl carbamate: Shares the benzyl group but lacks the imidocarbamate moiety.
Ethyl imidocarbamate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl imidocarbamate: Contains a methyl group in place of the benzyl group.
Uniqueness: Benzyl carbamimidate is unique due to its specific combination of the benzyl group and imidocarbamate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
benzyl carbamimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAYEAYSDJYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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